molecular formula C11H12BrNO2 B13342229 6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13342229
M. Wt: 270.12 g/mol
InChI Key: OBIZJCFCHWIABX-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One possible route could be:

    Bromination: Introduction of the bromine atom at the 6th position of the isoquinoline ring.

    Methoxylation: Introduction of the methoxy group at the 8th position.

    Methylation: Introduction of the methyl group at the 2nd position.

    Cyclization: Formation of the dihydroisoquinoline core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions could convert the compound into its fully saturated form.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-methoxy-2-methylisoquinoline: Lacks the dihydro structure.

    8-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom.

    6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methoxy group.

Uniqueness

6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the specific combination of substituents on the isoquinoline core, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

6-bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C11H12BrNO2/c1-13-4-3-7-5-8(12)6-9(15-2)10(7)11(13)14/h5-6H,3-4H2,1-2H3

InChI Key

OBIZJCFCHWIABX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1=O)C(=CC(=C2)Br)OC

Origin of Product

United States

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